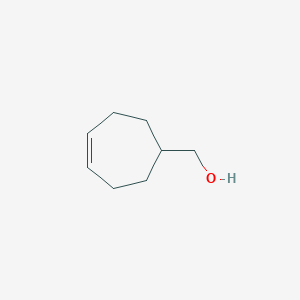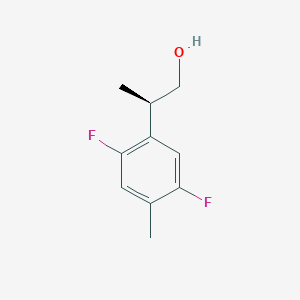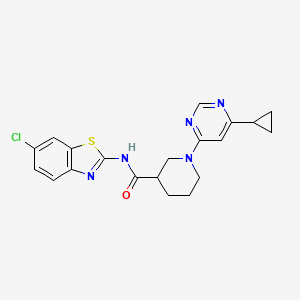![molecular formula C14H17ClN2O2 B2627356 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097866-80-1](/img/structure/B2627356.png)
3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: 2-Chlorophenyl isocyanate
Reagents: The hydroxycyclohexenyl intermediate
Conditions: Solvent such as dichloromethane (DCM), room temperature
Formation of the Urea Linkage
Starting Material: The intermediate from step 2
Reagents: Urea or a urea derivative
Conditions: Solvent such as ethanol, moderate heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:
-
Formation of the Hydroxycyclohexenyl Intermediate
Starting Material: Cyclohexene
Reagents: Hydroxylation agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄)
Conditions: Aqueous or organic solvent, room temperature to moderate heating
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, room temperature to moderate heating
Products: Oxidized derivatives of the hydroxycyclohexenyl moiety
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature to moderate heating
Products: Reduced derivatives of the chlorophenyl or hydroxycyclohexenyl groups
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent such as DCM or acetonitrile, room temperature
Products: Substituted urea derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol, tetrahydrofuran
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its structural properties make it a candidate for the development of novel polymers and materials.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding: Its ability to interact with proteins can be exploited in drug design and development.
Medicine
Diagnostics: Use in the development of diagnostic tools due to its unique chemical properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Manufacturing: Application in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism by which 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exerts its effects involves:
Molecular Targets: Enzymes, receptors, or proteins that interact with the compound.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of receptor binding.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)-1-(cyclohexylmethyl)urea
- 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohexyl)methyl]urea
- 3-(2-Chlorophenyl)-1-(benzyl)urea
Uniqueness
- Structural Features : The presence of the hydroxycyclohexenyl moiety distinguishes it from other similar compounds.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
- Applications : Broader range of applications in various fields due to its distinct chemical properties.
This detailed overview provides a comprehensive understanding of 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-2-3-7-12(11)17-13(18)16-10-14(19)8-4-1-5-9-14/h2-4,6-8,19H,1,5,9-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZMAJRNXSSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)


![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide](/img/structure/B2627285.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)
![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)
![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)
![3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2627291.png)
![2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2627292.png)
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2627293.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2627296.png)
